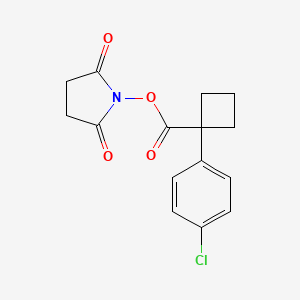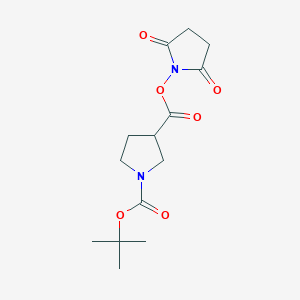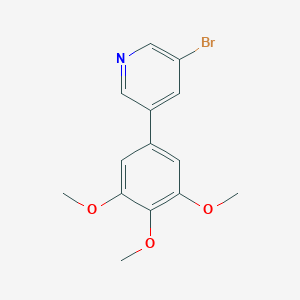
3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine
Overview
Description
3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine is an organic compound that features a bromine atom and a trimethoxyphenyl group attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
- Starting Materials:
- 3,4,5-Trimethoxyphenylboronic acid
- 3-Bromo-5-iodopyridine
- Reaction Conditions:
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., K2CO3)
- Solvent (e.g., toluene or ethanol)
- Temperature: 80-100°C
- Procedure:
- The starting materials are combined in a reaction vessel with the palladium catalyst and base.
- The mixture is heated to the desired temperature and stirred for several hours.
- The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine can undergo various chemical reactions, including:
- Substitution Reactions:
- The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
- Common reagents: Sodium azide, potassium thiolate.
- Oxidation Reactions:
- The trimethoxyphenyl group can be oxidized to form quinones.
- Common reagents: Potassium permanganate, chromium trioxide.
- Reduction Reactions:
- The pyridine ring can be reduced to form piperidine derivatives.
- Common reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation reactions can produce quinones.
Scientific Research Applications
3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine has several scientific research applications:
- Medicinal Chemistry:
- It has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization .
- It can induce cell cycle arrest and apoptosis in cancer cells.
- Biological Research:
- It is used as a tool compound to study the mechanisms of microtubule dynamics and cell division.
- It can serve as a lead compound for the development of new therapeutic agents.
- Chemical Biology:
- It is used in the design and synthesis of molecular probes to investigate biological pathways.
- Industrial Applications:
- It can be used in the synthesis of other complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to the colchicine site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics . This results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds:
- Combretastatin A-4:
- A natural product that also inhibits tubulin polymerization.
- Structurally similar due to the presence of a trimethoxyphenyl group.
- Podophyllotoxin:
- Another natural product that targets microtubules.
- Used in the treatment of genital warts and has anticancer properties.
- Colchicine:
- A well-known microtubule inhibitor used to treat gout.
- Shares a similar mechanism of action by binding to the colchicine site on tubulin.
Uniqueness: 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine is unique due to its synthetic accessibility and potential for structural modifications. Its trimethoxyphenyl group enhances its binding affinity to the colchicine site, making it a potent inhibitor of tubulin polymerization. Additionally, its bromine atom allows for further functionalization, enabling the synthesis of a wide range of derivatives for various applications.
Properties
IUPAC Name |
3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-17-12-5-9(6-13(18-2)14(12)19-3)10-4-11(15)8-16-7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQJNYXSUALDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


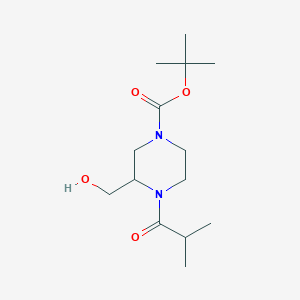
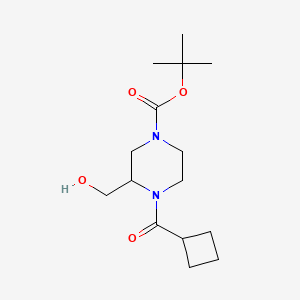
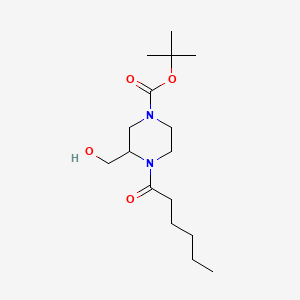

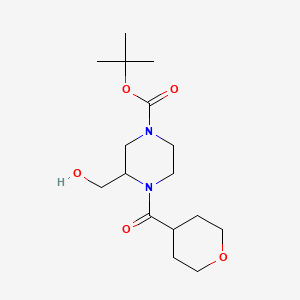

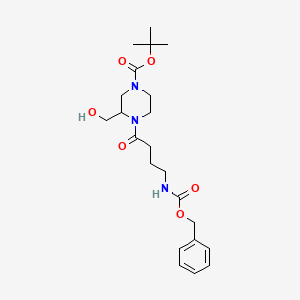
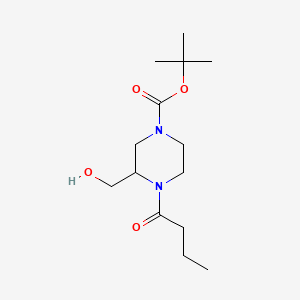
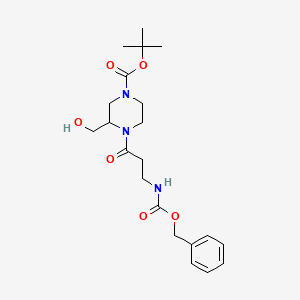


![6-Bromo-4-(cyclopropylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8252995.png)
